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Cat. No.: B151466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-N-methylbenzylamine is a substituted aromatic amine with potential applications in

pharmaceutical and materials science research. As with any novel compound, a thorough

understanding of its structural and electronic properties is paramount for its effective utilization.

Spectroscopic techniques provide a powerful, non-destructive means to elucidate the

molecular structure and purity of a substance. This in-depth technical guide provides a

comprehensive overview of the expected spectroscopic data for 3-Bromo-N-
methylbenzylamine, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule

is not readily available in the public domain, this guide will leverage data from closely related

compounds and first-principle spectroscopic theories to provide a robust predictive analysis.

This approach not only offers a valuable reference for the characterization of 3-Bromo-N-
methylbenzylamine but also serves as an educational tool for the spectroscopic analysis of

substituted benzylamines.

Molecular Structure and Predicted Spectroscopic
Features
The structure of 3-Bromo-N-methylbenzylamine, with the CAS number 67344-77-8 and

molecular formula C₈H₁₀BrN, forms the basis for all spectroscopic predictions.[1] The key
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structural features include a meta-substituted benzene ring, a benzylic methylene group, and

an N-methyl group. Each of these components will give rise to characteristic signals in the

various spectroscopic techniques discussed.

Figure 1. Molecular structure of 3-Bromo-N-methylbenzylamine.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of 3-Bromo-
N-methylbenzylamine in approximately 0.7 mL of a deuterated solvent, typically chloroform-d

(CDCl₃), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz

spectrometer. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0 ppm).

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of 3-Bromo-N-methylbenzylamine in CDCl₃ is expected to

show distinct signals corresponding to the aromatic protons, the benzylic methylene protons,

the N-methyl protons, and the amine proton.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Aromatic (H2, H4, H5,

H6)
7.0 - 7.5 Multiplet (m) 7-8

Benzylic (CH₂) ~3.7 Singlet (s) N/A

N-H 1.5 - 2.5 (broad) Singlet (s) N/A

N-Methyl (CH₃) ~2.4 Singlet (s) N/A

Interpretation and Rationale:
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Aromatic Protons (7.0 - 7.5 ppm): The four protons on the benzene ring will appear in the

aromatic region. Due to the meta-substitution pattern, they are expected to give rise to a

complex multiplet. The electron-withdrawing effect of the bromine atom will deshield the

adjacent protons, shifting them downfield.

Benzylic Protons (~3.7 ppm): The two protons of the methylene group (CH₂) are adjacent to

the aromatic ring and the nitrogen atom. Their chemical shift is influenced by both, leading to

a predicted signal around 3.7 ppm. This is consistent with data from similar structures like N-

methylbenzylamine.[2] The signal is expected to be a singlet as there are no adjacent

protons to couple with.

N-H Proton (1.5 - 2.5 ppm): The proton on the nitrogen atom typically appears as a broad

singlet. Its chemical shift can be highly variable and is dependent on concentration,

temperature, and solvent due to hydrogen bonding.

N-Methyl Protons (~2.4 ppm): The three protons of the methyl group attached to the nitrogen

will appear as a singlet, as they are not coupled to any other protons. Their chemical shift is

expected to be around 2.4 ppm, similar to that observed in N-methylbenzylamine.[2]

Sample Preparation Data Acquisition Data Processing

Dissolve ~5-10 mg in CDCl₃ Transfer to NMR tube 400/500 MHz Spectrometer Acquire ¹H Spectrum Phasing and Baseline Correction Referencing to TMS (0 ppm) Integration and Peak Picking

Click to download full resolution via product page

Figure 2. Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Experimental Protocol:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR

analysis. A proton-decoupled ¹³C NMR experiment would be performed on a 100 or 125 MHz
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spectrometer. Chemical shifts are reported in ppm relative to TMS.

Predicted ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals,

corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

Aromatic C-Br ~122

Aromatic C-CH₂ ~140

Aromatic CH 125 - 130

Benzylic CH₂ ~56

N-Methyl CH₃ ~36

Interpretation and Rationale:

Aromatic Carbons (122 - 140 ppm): The six aromatic carbons will resonate in the downfield

region of the spectrum. The carbon atom attached to the bromine (C-Br) is expected to have

a chemical shift around 122 ppm due to the heavy atom effect of bromine. The carbon atom

attached to the benzylic group (C-CH₂) will be deshielded and is predicted to appear around

140 ppm. The remaining four aromatic CH carbons will appear between 125 and 130 ppm.

These predictions are based on data for similar substituted benzenes.

Benzylic Carbon (~56 ppm): The benzylic carbon (CH₂) is expected to have a chemical shift

of around 56 ppm, influenced by the adjacent aromatic ring and nitrogen atom, as seen in N-

methylbenzylamine.[3][4]

N-Methyl Carbon (~36 ppm): The N-methyl carbon (CH₃) is predicted to resonate at

approximately 36 ppm, which is a typical value for an N-methyl group in an aliphatic amine

environment.[3][4]

Infrared (IR) Spectroscopy
Experimental Protocol:
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An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the neat liquid sample can be placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent like carbon

tetrachloride (CCl₄) can be used. The spectrum is typically recorded in the range of 4000-400

cm⁻¹.

Predicted IR Data:

The IR spectrum of 3-Bromo-N-methylbenzylamine is expected to exhibit characteristic

absorption bands corresponding to the various functional groups present in the molecule.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity

N-H stretch 3300 - 3500 Medium, broad

Aromatic C-H stretch 3000 - 3100 Medium

Aliphatic C-H stretch 2800 - 3000 Medium

C=C aromatic stretch 1450 - 1600 Medium to strong

C-N stretch 1000 - 1250 Medium

C-Br stretch 500 - 600 Strong

Interpretation and Rationale:

N-H Stretch (3300 - 3500 cm⁻¹): A medium and broad absorption band in this region is

characteristic of the N-H stretching vibration of a secondary amine. The broadening is due to

hydrogen bonding.

C-H Stretches (2800 - 3100 cm⁻¹): The aromatic C-H stretching vibrations typically appear

above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups are

expected just below 3000 cm⁻¹.

C=C Aromatic Stretch (1450 - 1600 cm⁻¹): Several bands in this region are characteristic of

the carbon-carbon double bond stretching vibrations within the benzene ring.
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C-N Stretch (1000 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond is

expected in this region.

C-Br Stretch (500 - 600 cm⁻¹): A strong absorption band in the fingerprint region is

anticipated for the carbon-bromine stretching vibration.

Mass Spectrometry (MS)
Experimental Protocol:

A mass spectrum would be obtained using a mass spectrometer, typically with electron

ionization (EI) at 70 eV. The sample would be introduced into the ion source, and the resulting

charged fragments would be separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

The mass spectrum of 3-Bromo-N-methylbenzylamine is expected to show a molecular ion

peak and several characteristic fragment ions.

m/z Predicted Ion Comments

200/202 [M]⁺

Molecular ion peak, showing

the characteristic isotopic

pattern for one bromine atom

(¹⁹Br and ⁸¹Br in ~1:1 ratio).

121 [M - Br]⁺ Loss of a bromine radical.

104 [C₇H₆N]⁺
Benzylic cleavage, loss of the

methylamino group.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment in benzyl

compounds.

44 [CH₃NH=CH₂]⁺

Alpha-cleavage, a

characteristic fragmentation of

amines.
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Interpretation and Rationale:

Molecular Ion (m/z 200/202): The molecular ion peak is expected at m/z 200 and 202,

corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1

ratio. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the

molecule.

Loss of Bromine (m/z 121): Fragmentation of the C-Br bond would lead to a peak at m/z 121.

Benzylic Cleavage (m/z 104): Cleavage of the bond between the benzylic carbon and the

nitrogen atom is a common fragmentation pathway for benzylamines, leading to a fragment

at m/z 104.

Tropylium Ion (m/z 91): Rearrangement of the benzyl cation can form the stable tropylium ion

at m/z 91.

Alpha-Cleavage (m/z 44): Cleavage of the bond alpha to the nitrogen atom is a characteristic

fragmentation for amines and would result in a fragment at m/z 44.

[C₈H₁₀BrN]⁺˙
m/z 200/202

[C₈H₁₀N]⁺
m/z 121

- Br•

[C₇H₆N]⁺
m/z 104

- •CH₂NHCH₃

[C₂H₆N]⁺
m/z 44

α-cleavage

[C₇H₇]⁺
m/z 91

- HCN

Click to download full resolution via product page

Figure 3. Predicted mass spectral fragmentation pathway for 3-Bromo-N-methylbenzylamine.

Conclusion
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This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data for 3-Bromo-N-methylbenzylamine. By leveraging established

spectroscopic principles and data from analogous compounds, we have outlined the expected

spectral features, providing a valuable resource for the identification and characterization of

this compound. The presented protocols for data acquisition and the rationale behind the

spectral interpretations are intended to guide researchers in their experimental work and data

analysis. While this guide offers a robust prediction, experimental verification remains the gold

standard for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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